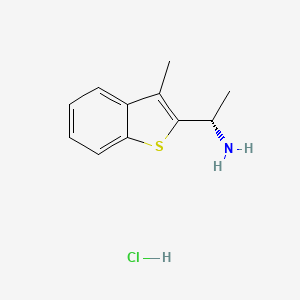

(1S)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-amine hydrochloride

Descripción

(1S)-1-(3-Methyl-1-benzothiophen-2-yl)ethan-1-amine hydrochloride is a chiral amine derivative featuring a benzothiophene core substituted with a methyl group at position 3 and an ethanamine moiety at position 2. Benzothiophene derivatives are known for their diverse bioactivities, including interactions with central nervous system targets and enzyme modulation. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability .

Propiedades

IUPAC Name |

(1S)-1-(3-methyl-1-benzothiophen-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NS.ClH/c1-7-9-5-3-4-6-10(9)13-11(7)8(2)12;/h3-6,8H,12H2,1-2H3;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBWXLTDWWAXDMJ-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=CC=CC=C12)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=CC=CC=C12)[C@H](C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(1S)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-amine hydrochloride, also known by its CAS number 1807882-38-7, is a compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

It features a benzothiophene core which is known to influence its interaction with biological targets. The hydrochloride salt form enhances its solubility and stability in physiological conditions.

Research indicates that this compound exhibits selective activity at dopamine receptors, particularly the D3 subtype. It acts as a full agonist for D3 receptors while demonstrating antagonistic properties at D2 receptors.

Key Findings:

- Agonist Activity : In functional assays, the compound shows an EC50 value of approximately 710 nM for D3 receptor-mediated β-arrestin recruitment, indicating significant agonistic activity at this receptor type .

- Antagonist Activity : At D2 receptors, it displays an IC50 of 16 μM, suggesting it can inhibit dopamine-stimulated β-arrestin recruitment .

Structure-Activity Relationships (SAR)

SAR studies have been pivotal in understanding how modifications to the compound's structure affect its biological activity. For instance, various analogs were synthesized to explore the influence of different substituents on the benzothiophene ring:

| Compound ID | D3R Agonist Activity (EC50 nM) | D2R Antagonist Activity (IC50 nM) |

|---|---|---|

| 1 | 710 ± 150 | 15,700 ± 3,000 |

| 2 | 278 ± 62 | 9,000 ± 3,700 |

| 3 | 98 ± 21 | >100,000 |

These studies reveal that even small changes in the chemical structure can lead to significant alterations in receptor selectivity and potency .

Study on Dopaminergic Activity

A notable study published in the Journal of Medicinal Chemistry examined the dopaminergic activity of various compounds similar to this compound. The findings emphasized the importance of structural modifications in enhancing D3 receptor selectivity while minimizing D2 receptor activation .

Pharmacokinetics

Pharmacokinetic profiling has shown that compounds within this class exhibit favorable brain penetration and metabolic stability. For example, one study reported a half-life of approximately 0.23 hours in mice for related compounds, indicating rapid clearance but also potential for therapeutic application due to quick onset .

Comparación Con Compuestos Similares

Structural Features and Substituent Effects

The target compound’s benzothiophene core distinguishes it from phenyl or thiophene-based analogs. Key structural differences include:

*Calculated values based on structural analysis.

- Benzothiophene vs.

- Substituent Effects :

- 3-Methyl (Target) : Electron-donating methyl group increases lipophilicity, favoring membrane permeability.

- 2-Chloro () : Electron-withdrawing chlorine may improve receptor affinity but reduce solubility.

- Bromo/Methoxy () : Bromine adds steric bulk and metabolic stability; methoxy enhances hydrogen bonding .

Physicochemical Properties

- Molecular Weight : The target compound (241.78 g/mol) is heavier than phenyl analogs (179.04–266.57 g/mol) due to the benzothiophene core.

- Solubility : Hydrochloride salts improve solubility across all analogs. The target’s methyl group may slightly reduce aqueous solubility compared to polar substituents like methoxy .

- Stereochemistry : The (1S) configuration is conserved in analogs, suggesting enantioselective bioactivity .

Pharmacological Implications

- Benzothiophene Derivatives: Known for serotonin receptor modulation and kinase inhibition. The methyl group in the target compound could enhance blood-brain barrier penetration .

- Chlorophenyl Analogs () : Chlorine’s electronegativity may favor interactions with hydrophobic receptor pockets.

- Bromo/Methoxy Analogs () : Bromine’s size may slow metabolic degradation, while methoxy groups could engage in hydrogen bonding with targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.